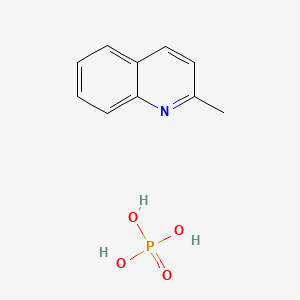

2-Methylquinoline phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylquinoline phosphate, also known as Quinaldine phosphate salt, is a compound with the linear formula C10H9N · H3PO4 . It has a molecular weight of 241.18 .

Synthesis Analysis

2-Methylquinoline compounds can be synthesized continuously from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst . This synthesis reaction is heterogeneous and continuous . The Doebner–von Miller reaction protocol is also reported to be effective for the synthesis of 2-methylquinoline .

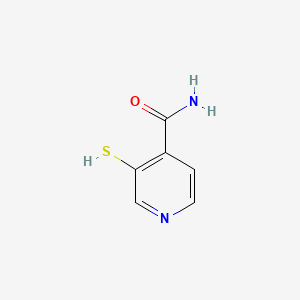

Molecular Structure Analysis

2-Methylquinoline is a quinoline compound where the quinoline skeleton is substituted at C-2 with a methyl group . It is a natural product found in Camellia sinensis, Physarum polycephalum, and other organisms .

Chemical Reactions Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . In one study, 2-methylquinoline compounds were synthesized continuously from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst .

科学的研究の応用

Antitumor Agents : 2-Methylquinoline derivatives have been explored for their potential as antitumor agents. One study designed and synthesized novel 2-phenylquinolin-4-ones derivatives, exhibiting significant cytotoxic activity against various tumor cell lines. This indicates the potential of these compounds in cancer therapy (Chou et al., 2010).

Biodegradation Studies : Research has been conducted on the biodegradation of 2-Methylquinoline under aerobic and denitrifying conditions, particularly in wastewater treatment systems. The study found that 2-Methylquinoline was degraded under both conditions, though more rapidly under aerobic conditions, indicating its impact on environmental remediation (Wang, Li, & Yang, 2010).

Chemical Synthesis : There has been research on the efficient synthesis of various 2-Methylquinolines, indicating their importance in chemical synthesis and potential applications in developing pharmaceuticals and other chemical compounds (Chandrashekarappa, Mahadevan, & Manjappa, 2013).

Fluorescence Sensing : A study on the use of 2-Methylquinoline in developing a fluorescence sensor for pyrophosphate detection highlights its application in analytical chemistry. This could be significant for biochemical assays and diagnostics (Mesquita et al., 2016).

Alzheimer’s Disease Research : 2-Substituted 8-Hydroxyquinolines, similar in structure to 2-Methylquinoline, have been proposed for Alzheimer's disease treatment. They act as metal chaperones and have potential to disaggregate amyloid plaques, a hallmark of Alzheimer's (Kenche et al., 2013).

Antimicrobial Applications : The antimicrobial potentials of 4-Methylquinoline and its analogues against foodborne bacteria were investigated, indicating potential use in food preservation and public health (Kim et al., 2014).

Pharmaceutical Applications in Malaria : A study on 8-aminoquinoline therapy for latent malaria showcases the medical significance of quinoline derivatives. This includes the development of drugs against malaria, highlighting their importance in global health (Baird, 2019).

Environmental Applications : The aerobic biodegradation of 4-methylquinoline by soil bacteria demonstrates the environmental relevance of methylquinolines, particularly in the context of hydrocarbon use and contamination (Sutton et al., 1996).

将来の方向性

Improving phosphate management is a rational approach to improving cardiovascular health because phosphate retention and elevated phosphorus concentrations trigger multiple pathophysiological derangements associated with increased risk of cardiovascular disease . As observational evidence has established a strong association between phosphorus concentration and clinical outcomes, such as mortality, phosphate is an important target for improving the health of patients .

特性

IUPAC Name |

2-methylquinoline;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.H3O4P/c1-8-6-7-9-4-2-3-5-10(9)11-8;1-5(2,3)4/h2-7H,1H3;(H3,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCUDCLBKWDRRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745453 |

Source

|

| Record name | Phosphoric acid--2-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinoline phosphate | |

CAS RN |

118896-93-8 |

Source

|

| Record name | Phosphoric acid--2-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinaldine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)